molecular formula C8H4ClNO2 B3052385 1,3-Benzoxazole-2-carbonyl chloride CAS No. 408538-63-6

1,3-Benzoxazole-2-carbonyl chloride

Cat. No.: B3052385
CAS No.: 408538-63-6
M. Wt: 181.57 g/mol
InChI Key: SOJYODSPXUHFQJ-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-2-carbonyl chloride is a heterocyclic organic compound that features a benzoxazole ring fused with a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzoxazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-aminophenol and phosgene.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at low to moderate levels to control the reaction rate and prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzoxazole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, toluene.

    Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the reactions.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

1,3-Benzoxazole-2-carbonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its reactive carbonyl chloride group.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-2-carbonyl chloride is primarily based on its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

    Benzoxazole: Lacks the carbonyl chloride group but shares the benzoxazole ring structure.

    Benzothiazole-2-carbonyl chloride: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    Benzimidazole-2-carbonyl chloride: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness: 1,3-Benzoxazole-2-carbonyl chloride is unique due to its combination of the benzoxazole ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1,3-benzoxazole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYODSPXUHFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608526
Record name 1,3-Benzoxazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408538-63-6
Record name 1,3-Benzoxazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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